molecular formula C11H15N B2418171 6-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 953730-59-1

6-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2418171
M. Wt: 161.248
InChI Key: OHTXICHWXMUWMI-UHFFFAOYSA-N
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Description

6-Ethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .


Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of tetrahydroquinoline .


Chemical Reactions Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

Scientific Research Applications

Ocular Pharmacokinetics

The compound 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) was investigated for its ocular absorption and distribution properties, especially for its potential in ocular hypotensive action. It showed significant ocular absorption and distribution, particularly in the iris-ciliary body, indicating its potential in targeted ocular treatments (Pamulapati & Schoenwald, 2011).

Metabolism Studies

Research on 1-(1-(6-methoxyl-2-naphthyl) ethyl)-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide revealed extensive metabolism in rats, with several phase I and phase II metabolites identified. The study underscores the compound's complex metabolism and the feasibility of using LC-MS/MS for screening and identifying metabolites (Wang et al., 2007).

Hemodynamic Effects in Hemorrhagic Shock Treatment

2-(3-ethylsulfinylpropyl) - 1,2,3,4 - tetrahydroisoquinoline demonstrated positive hemodynamic effects, such as inotropic and chronotropic effects on the heart and peripheral arterial vasodilation. It showed potential for therapeutic application in hypotensive and shock states, indicating its significance in critical care medicine (Kim et al., 1971).

Therapeutic and Neuroprotective Applications

Tetrahydroisoquinoline derivatives have been recognized for various therapeutic activities, particularly in cancer and central nervous system (CNS) disorders. The review covering patents between 2010 and 2015 highlights the potential of these derivatives in drug discovery, including their role as anticancer antibiotics and neuroprotective agents (Singh & Shah, 2017).

Safety And Hazards

While the specific safety and hazards for 6-Ethyl-1,2,3,4-tetrahydroquinoline are not mentioned in the retrieved papers, it’s important to handle such chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Tetrahydroquinolines have a wide range of applications and are a key structural motif in pharmaceutical agents . Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . Future research may focus on developing new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .

properties

IUPAC Name

6-ethyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTXICHWXMUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-1,2,3,4-tetrahydroquinoline

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